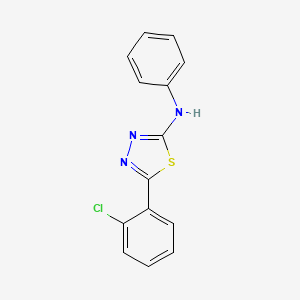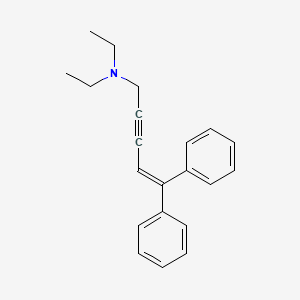
2-Chloro Ethyl Isocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro Ethyl Isocyanate is an organic compound with the chemical formula C3H4ClNO. It is a colorless, transparent liquid known for its corrosive properties and potential carcinogenic effects . This compound is primarily used in the synthesis of nitrosourea-based antitumor drugs .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Chloro Ethyl Isocyanate can be synthesized through the reaction of an amine with phosgene (COCl2). The general reaction involves the following steps :
Reaction with Phosgene: The amine reacts with phosgene to form an intermediate carbamoyl chloride.
Formation of Isocyanate: The intermediate then decomposes to form the isocyanate.
Industrial Production Methods: Industrial production of this compound typically involves the phosgene method, which can be carried out in either liquid or gas phase . The reaction conditions are carefully controlled to ensure the safety and efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Chloro Ethyl Isocyanate undergoes various types of reactions, including:
Hydrolysis: Reacts with water to form carbamic acid, which decomposes to carbon dioxide and an amine.
Alcoholysis: Reacts with alcohols to form carbamates (urethanes).
Aminolysis: Reacts with primary and secondary amines to form substituted ureas.
Common Reagents and Conditions:
Water: Catalyzed by tertiary amines.
Alcohols: Catalyzed by tertiary amines or metal salts such as tin, iron, and mercury.
Amines: Reacts directly without the need for catalysts.
Major Products Formed:
Carbamic Acid: From hydrolysis.
Carbamates (Urethanes): From alcoholysis.
Substituted Ureas: From aminolysis.
Applications De Recherche Scientifique
2-Chloro Ethyl Isocyanate is utilized in various scientific research applications, including:
Mécanisme D'action
The mechanism of action of 2-Chloro Ethyl Isocyanate involves its ability to act as an alkylating agent. It forms DNA-DNA cross-links and 2-chloroethylated adducts, primarily targeting the N-7 position of guanine in DNA . This leads to DNA damage and cell death, making it effective in antitumor applications.
Comparaison Avec Des Composés Similaires
- 2-Bromoethyl Isocyanate
- Chloroacetyl Isocyanate
- Chlorosulfonyl Isocyanate
- Benzyl Isocyanate
- Phenyl Isocyanate
Comparison: 2-Chloro Ethyl Isocyanate is unique due to its specific use in the synthesis of nitrosourea-based antitumor drugs . While other isocyanates like 2-Bromoethyl Isocyanate and Chloroacetyl Isocyanate are also reactive, they do not share the same level of application in medicinal chemistry .
Propriétés
Numéro CAS |
1443-83-5 |
|---|---|
Formule moléculaire |
C20H28O3 |
Poids moléculaire |
0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





